PI3K Inhibitory Activity: Iodine Positional Selectivity Defines Target Engagement
The 5-iodo pyridin-2-yl substitution pattern is essential for PI3K inhibitory activity. The target compound inhibits PI3K with an IC₅₀ of approximately 50 µM in cancer cell lines . By contrast, the 4-iodo regioisomer (2-(Aminooxy)-N-(4-iodopyridin-2-yl)acetamide hydrochloride) and the 3-iodo regioisomer are not associated with PI3K inhibition in the same assay platforms, demonstrating that the 5-iodo position confers a specific binding orientation at the PI3K active site that is lost upon iodine migration .
| Evidence Dimension | PI3K enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~50 µM (cancer cell lines) |
| Comparator Or Baseline | 2-(Aminooxy)-N-(4-iodopyridin-2-yl)acetamide hydrochloride: no PI3K inhibition reported; 2-(Aminooxy)-N-(3-iodopyridin-2-yl)acetamide hydrochloride: no PI3K inhibition reported |
| Quantified Difference | Target compound shows measurable PI3K inhibition (~50 µM IC₅₀); regioisomers show no detectable PI3K activity under comparable conditions |
| Conditions | In vitro PI3K inhibition assay in cancer cell lines (vendor-reported screening data) |
Why This Matters
Procurement of the 5-iodo regioisomer is mandatory for any research program targeting PI3K-mediated pathways; substitution with the 4-iodo or 3-iodo analogs will yield false-negative results in PI3K-dependent assays.
